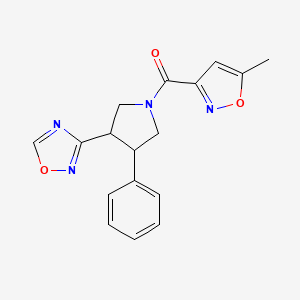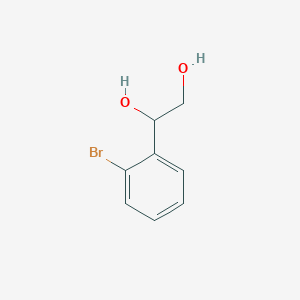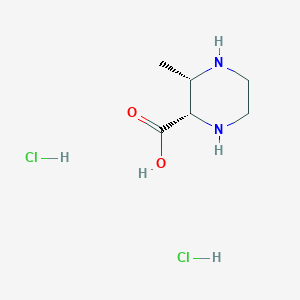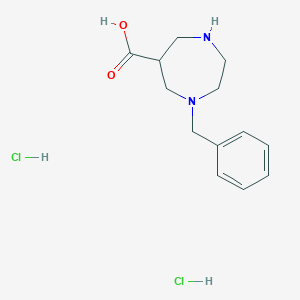![molecular formula C27H20ClN3OS B2502318 N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922679-48-9](/img/structure/B2502318.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and potential applications, such as anticancer properties.
Synthesis Analysis
The synthesis of related compounds involves the use of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks for the formation of ring annulated thiazolo[3,2-a]pyrimidinone products . The process includes the elimination of by-products like aniline or 2-aminobenzothiazole, leading to the desired products in acceptable yields. The synthesis route is characterized by analytical and spectral studies, and the structure of the reaction products is confirmed by single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been analyzed, revealing that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . In the crystal form, molecules are linked via C-H...O intermolecular interactions, forming chains that propagate in a zigzag manner along the b axis . This information provides insight into the potential molecular conformation and interactions of the compound .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "this compound," they do provide a context for understanding how similar compounds might react. The synthesis of these compounds involves electrophilic aromatic substitution and the formation of heterocyclic rings, which are common reactions in the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include their solid-state structure and intermolecular interactions, as evidenced by the orientation of the chlorophenyl and thiazole rings and the formation of C-H...O chains in the crystal . The papers do not provide specific data on the melting point, solubility, or other physical properties of the compound . However, the analytical techniques such as LCMS, IR, 1H, and 13C spectroscopies, and elemental analysis used to characterize similar compounds can be indicative of their physical and chemical properties .
Anticancer Properties Analysis
The related compounds have been evaluated for their in vitro anticancer activity on various human leukemic cell lines, including PANC-1, HepG2, and MCF7 . Among the synthesized compounds, one exhibited high cytotoxicity on PANC-1 and HepG2 cell lines with IC50 values of 4.6μM and 2.2μM, respectively, while another compound showed moderate cytotoxicity on MCF7 with an IC50 of 15.5μM . These findings suggest that the compound may also possess anticancer properties, warranting further investigation.
Applications De Recherche Scientifique
Structure-Activity Relationships and Metabolic Stability
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally similar to the one , has been investigated for its potent inhibitory activity against PI3Kα and mTOR, crucial for cancer treatment. Modifications to the benzothiazole ring were explored to improve metabolic stability, with alternatives like imidazopyridazine showing similar potency and reduced metabolic deacetylation, indicating potential avenues for developing more stable and effective therapeutic agents (Stec et al., 2011).
Spectroscopic and Quantum Mechanical Studies
Benzothiazolinone acetamide analogs, including compounds structurally related to the queried molecule, have undergone spectroscopic and quantum mechanical studies. These compounds demonstrated promising photovoltaic efficiency, suggesting their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their nonlinear optical (NLO) activity and interaction with ligand proteins like Cyclooxygenase 1 (COX1) have been analyzed, indicating their multifaceted applications in photovoltaics and molecular docking (Mary et al., 2020).
Corrosion Inhibition
Derivatives of acetamide have been synthesized and evaluated as corrosion inhibitors, highlighting the potential of N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide in protecting metals from corrosion. These studies provide insights into the application of such compounds in industrial settings, particularly in acidic environments, to prolong the lifespan of metal components and structures (Yıldırım & Cetin, 2008).
Oxidation Reactivity
Research on the chemical oxidation of related acetamide compounds has generated multiple products, shedding light on the reactivity channels of such molecules. Understanding the oxidation behavior of these compounds can lead to the development of new chemical processes and the synthesis of novel compounds with diverse applications (Pailloux et al., 2007).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity .
Mode of Action
It is known that benzothiazole derivatives can inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Benzothiazole derivatives have shown inhibitory concentrations against mycobacterium tuberculosis .
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3OS/c28-22-14-7-15-23-25(22)30-27(33-23)31(18-19-9-8-16-29-17-19)26(32)24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,24H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVSHGFUZMYSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)



![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)


![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)

![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)
